molecular formula C13H11ClN4O2S B115093 Ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate CAS No. 148367-89-9

Ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B115093
CAS No.: 148367-89-9
M. Wt: 322.77 g/mol
InChI Key: MKDHDVFIEGYGOK-UHFFFAOYSA-N
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Description

Ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate is a synthetic organic compound belonging to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of Ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Cyanoimino Group: The cyanoimino group can be introduced through the reaction of the thiadiazole intermediate with cyanogen bromide or similar reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyanoimino group to an amine.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for the development of new drugs.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(5-(3-chloro-4-methylphenyl)-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: This compound has a similar structure but contains a furan ring instead of a thiadiazole ring.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound contains a thiazole ring and a fluorophenyl group, making it structurally similar but with different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2S/c1-3-20-12(19)11-17-18(13(21-11)16-7-15)9-5-4-8(2)10(14)6-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDHDVFIEGYGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=NC#N)S1)C2=CC(=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375713
Record name ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148367-89-9
Record name ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 148367-89-9
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